molecular formula C17H16O5 B1324007 3-Acetoxy-2',5'-dimethoxybenzophenone CAS No. 890100-38-6

3-Acetoxy-2',5'-dimethoxybenzophenone

Cat. No. B1324007
M. Wt: 300.3 g/mol
InChI Key: AWPHRDKRMVPMAF-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,5’-dimethoxybenzophenone, also known as adiphenine, is an organic compound that belongs to the family of benzophenones. It has a molecular formula of C17H16O5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,5’-dimethoxybenzophenone can be found in various databases such as PubChem . It has a molecular weight of 300.3 g/mol.

Scientific Research Applications

Generation and Reactions of Carbenes

  • 3-Acetoxy-2',5'-dimethoxybenzophenone is a useful material for the thermal generation of various carbenes, which are highly nucleophilic. These carbenes can react with a variety of electrophilic functional groups, making them valuable in synthetic chemistry. Their ability to react with electron-deficient alkenes or alkynes to form acetals of cyclopropanones or cyclopropenones is notable, demonstrating their potential in creating new molecular structures (Warkentin, 2009).

Photobehavior in Organic Chemistry

  • The photobehavior of derivatives like 3-Acetoxy-2',5'-dimethoxybenzophenone in the presence of other chemicals, such as thiocarbonyl compounds, is significant. Their reactions can lead to six-membered rings through carbonyl addition and group transfer, which is useful in the synthesis of complex organic molecules (Plíštil et al., 2006).

Role in Oxidation Reactions

  • This compound is involved in oxidation reactions with lead tetraacetate and manganic acetate. The oxidation of related 2-hydroxybenzophenones leads to dimeric compounds and substituted xanthones. These findings are significant for understanding the chemical behavior of benzophenone derivatives in oxidation reactions (Kurosawa, Sasaki, & Ikeda, 1973).

Stability and Synthesis of Metabolites

  • The acetylation of phenolic derivatives of this compound is crucial for stabilizing metabolites for structural elucidation and quantification. This approach is beneficial in non-radiometric qualitative and quantitative analysis of metabolites, offering insights into the metabolism and synthetic applications of benzophenone derivatives (Xue, Schneider, Jayasimhulu, & Warshawsky, 1993).

Synthesis of Antineoplastic Agents

  • 3-Acetoxy-2',5'-dimethoxybenzophenone analogs show inhibitory activities in cytotoxic test systems, suggesting their potential use in the development of new antineoplastic agents. This highlights its importance in medical chemistry and drug development (Chang et al., 1999).

properties

IUPAC Name

[3-(2,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-10-13(20-2)7-8-16(15)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPHRDKRMVPMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641673
Record name 3-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',5'-dimethoxybenzophenone

CAS RN

890100-38-6
Record name 3-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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